N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE
Description
N-(4-Chlorophenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a synthetic benzodiazepine derivative featuring a sulfanyl-linked acetamide moiety. Its structure includes:
- A 4-(4-methoxyphenyl) group at position 4 of the benzodiazepine ring, which may influence electronic properties and binding affinity.
- A sulfanyl bridge connecting the benzodiazepine core to an N-(4-chlorophenyl)acetamide group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[2-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-16-12-23-24(13-17(16)2)30-26(14-22(29-23)18-4-10-21(32-3)11-5-18)33-15-25(31)28-20-8-6-19(27)7-9-20/h4-13H,14-15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXOHVYEDZNIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(CC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of the benzodiazepine core This is typically achieved through the condensation of appropriate amines with benzoyl chlorides under controlled conditionsThe final step includes the formation of the sulfanylacetamide linkage, which is achieved through a thiolation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Varied Aryl Substituents
The acetamide moiety in the target compound shares similarities with derivatives studied for antimicrobial and electronic properties. Key comparisons include:
N-(4-Methoxyphenyl)Acetamide ()
- Substituent : 4-OCH₃ (electron-donating).
- Activity : Demonstrated bactericidal and fungicidal efficacy against Staphylococcus aureus and Candida albicans at 500 µg/mL.
- Physicochemical Impact : Methoxy groups enhance solubility but reduce lipophilicity compared to chloro substituents.
N-(4-Chlorophenyl)Acetamide (Target Compound)
- Substituent : 4-Cl (electron-withdrawing).
- Predicted Impact : Increased lipophilicity may improve membrane permeability but reduce aqueous solubility. The chloro group could enhance oxidative stability compared to methoxy analogs.
N-Phenylacetamide ()
Table 1: Substituent Effects on Acetamide Bioactivity
| Compound | Substituent | Electronic Effect | Antimicrobial Activity (500 µg/mL) |
|---|---|---|---|
| N-(4-Methoxyphenyl)acetamide | 4-OCH₃ | Electron-donating | Active (bactericidal/fungicidal) |
| N-(4-Chlorophenyl)acetamide | 4-Cl | Electron-withdrawing | Not tested (predicted enhanced lipophilicity) |
| N-Phenylacetamide | H | Neutral | Weak or inactive |
Benzodiazepine Core Modifications
Computational Insights from Acetamide Derivatives ()
A DFT study on acetamide-based azo dyes revealed:
- Electronic properties: Substituents like hydroxy or phenylhydrazono groups significantly alter charge distribution and HOMO-LUMO gaps.
Biological Activity
N-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a benzodiazepine core modified with various functional groups including a chlorophenyl moiety and a methoxyphenyl group. The structural complexity suggests diverse interactions with biological targets.
Antibacterial Activity
Research has shown that compounds with similar structural motifs exhibit significant antibacterial properties. A study evaluated synthesized derivatives for their antibacterial efficacy against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity against these strains . The presence of the sulfanyl group in the structure may enhance interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds related to benzodiazepines have shown strong inhibitory effects on AChE, which is crucial for treating conditions like Alzheimer’s disease. Inhibitory activity against urease suggests potential applications in treating urinary tract infections and related disorders .
Anticonvulsant Properties
The anticonvulsant activity of benzodiazepine derivatives is well-documented. Initial screenings indicated that compounds similar to this compound could exhibit protective effects against induced seizures in animal models. Such activity is attributed to modulation of GABAergic neurotransmission, enhancing inhibitory signals within the central nervous system .
Case Studies
- Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains, revealing that those containing the sulfanyl moiety demonstrated enhanced antibacterial activity compared to their non-sulfanyl counterparts .
- Enzyme Activity Assays : In vitro assays showed that derivatives of the compound exhibited significant inhibition of AChE and urease, suggesting their potential use in pharmacotherapy for neurodegenerative diseases and urinary disorders respectively .
- Anticonvulsant Testing : Compounds were evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test in mice, indicating that certain derivatives provided substantial protection against seizure induction without notable neurotoxicity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
